1,2,3,4-Tetrachlorobutane

Beschreibung

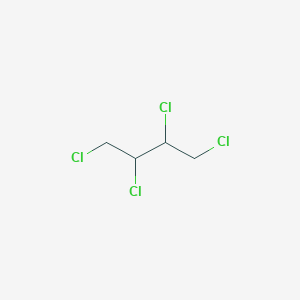

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrachlorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZVKECRTHXEEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CCl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951198 | |

| Record name | 1,2,3,4-Tetrachlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3405-32-1, 28507-96-2 | |

| Record name | 1,2,3,4-Tetrachlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3405-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,2,3,4-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003405321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,S*)-1,2,3,4-Tetrachlorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028507962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Tetrachlorobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrachlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrachlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,S*)-1,2,3,4-tetrachlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Isomerism of 1,2,3,4 Tetrachlorobutane

Structural Isomers and Diastereomeric Forms

1,2,3,4-Tetrachlorobutane exists as three distinct stereoisomers: a single meso compound and a pair of enantiomers, which are mirror images of each other. smolecule.com The pair of enantiomers together constitute a racemic, or dl, mixture. google.com

The primary distinction between the meso and the dl-isomers lies in their internal symmetry and resulting physical properties. The meso isomer possesses an internal plane of symmetry, which renders it achiral and optically inactive despite having two chiral centers. ed.gov In contrast, the individual enantiomers of the dl-pair lack such symmetry, are chiral, and are optically active.

The differing molecular symmetries lead to significant variations in their physical characteristics, most notably their melting points. The meso form is a white solid at room temperature with a melting point of approximately 73°C. researchgate.netepo.org The racemic dl-mixture, however, has a much lower melting point, remaining a liquid at temperatures below 0°C. researchgate.netepo.org This substantial difference in physical state at ambient temperatures is a key factor in their separation. While the melting points differ, the boiling point for both the meso and dl-forms is around 213°C. researchgate.net

Table 1: Physical Properties of this compound Stereoisomers

| Property | meso-Isomer | dl-(racemic) Isomer |

|---|---|---|

| Chirality | Achiral (optically inactive) | Chiral (enantiomers are optically active) |

| Melting Point | ~73°C researchgate.netepo.org | < 0°C researchgate.netepo.org |

| Boiling Point | ~213°C researchgate.net | ~213°C researchgate.net |

| Physical State (Room Temp.) | Solid researchgate.netepo.org | Liquid researchgate.netepo.org |

The absolute configuration of the chiral centers (C2 and C3) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.com For each chiral carbon, the four attached groups are prioritized based on atomic number. The chlorine atom receives the highest priority, followed by the other carbon-containing groups, with the hydrogen atom having the lowest priority.

meso-Isomer : This isomer has opposite configurations at its two chiral centers, designated as (2R,3S) or (2S,3R). nih.gov Due to the internal plane of symmetry, these two designations represent the identical, superimposable molecule. The official IUPAC name is often given as rel-(2R,3S)-1,2,3,4-tetrachlorobutane. nih.gov

dl-Isomers (Enantiomers) : The racemic mixture consists of two enantiomers with the same configuration at both chiral centers. They are designated as (2R,3R)-1,2,3,4-tetrachlorobutane and (2S,3S)-1,2,3,4-tetrachlorobutane. These molecules are non-superimposable mirror images of each other.

Chirality and Stereoisomeric Configurations in Halogenated Alkanes

Chirality is a common feature in halogenated alkanes where a carbon atom is bonded to four different groups. vaia.com The presence of one or more such chiral centers is the source of stereoisomerism. For molecules with 'n' chiral centers, a maximum of 2ⁿ stereoisomers are possible. In the case of this compound, where n=2, the existence of a meso form reduces the total number of unique stereoisomers from four to three.

Diastereomers, such as the meso form and either of the chiral enantiomers of this compound, have different physical properties like melting points, boiling points, and solubilities. ed.gov This allows for their separation using conventional laboratory techniques. Enantiomers, however, share identical physical properties, with the exception of their interaction with plane-polarized light, making their separation more challenging. ed.gov The specific stereochemical configuration of these halogenated compounds can also significantly influence their chemical reactivity in reactions such as nucleophilic substitutions and eliminations. smolecule.com

Methodologies for Stereoisomer Resolution and Separation in Research Contexts

Several methods are employed in research to separate and purify the stereoisomers of this compound, leveraging their distinct physical and chemical properties.

Fractional Crystallization : This is a highly effective and widely used method for separating the meso-isomer from the dl-racemate. google.com By cooling the isomeric mixture, the meso-isomer, with its much higher melting point, crystallizes out as a solid. The liquid dl-isomers can then be separated by filtration. google.comresearchgate.net

Chromatographic Techniques :

Gas Chromatography (GC) : GC is a powerful analytical tool for separating and identifying the different isomers in a mixture. For the separation of the d- and l-enantiomers, a chiral stationary phase is required. researchgate.netsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC can be utilized for the purification of isomers. To resolve the racemic mixture into its individual enantiomers, chiral HPLC with a suitable chiral stationary phase is the method of choice. researchgate.net

Spectroscopic and Other Analytical Methods :

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can distinguish between diastereomers (meso vs. dl) due to their different molecular symmetries, which result in unique chemical shifts and spin-spin coupling constants. However, NMR cannot differentiate between enantiomers.

Polarimetry : This technique measures the rotation of plane-polarized light. It can readily distinguish between the optically active d- and l-enantiomers and the optically inactive meso compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2R,3S)-1,2,3,4-Tetrachlorobutane |

| (2S,3R)-1,2,3,4-Tetrachlorobutane |

| (2R,3R)-1,2,3,4-Tetrachlorobutane |

| (2S,3S)-1,2,3,4-Tetrachlorobutane |

| rel-(2R,3S)-1,2,3,4-Tetrachlorobutane |

| 3,4-dichloro-1-butene |

| trans-1,4-dichloro-2-butene (B41546) |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrachlorobutane

Targeted Chlorination Strategies

Traditional chlorination of butane (B89635) often results in a complex mixture of isomers due to the comparable reactivity of hydrogen atoms. smolecule.com To overcome this, targeted strategies have been developed to enhance selectivity.

Radical Chlorination Pathways in Butane Derivatives

The free-radical chlorination of butane proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. smolecule.com This process is typically initiated by UV light or heat, which cleaves molecular chlorine into reactive chlorine radicals. smolecule.com These radicals then abstract hydrogen atoms from the butane molecule, leading to the formation of various chlorinated butanes. smolecule.com The reactivity of hydrogen atoms in butane follows the order of tertiary > secondary > primary, which results in a mixture of products. smolecule.com

Continued chlorination of monochlorobutanes leads to a variety of dichlorobutane isomers, including 1,2-, 1,3-, and 1,4-dichlorobutane. smolecule.com To achieve higher selectivity for 1,2,3,4-tetrachlorobutane, researchers have turned to more controlled radical chlorination approaches. One such method involves the liquid-phase chlorination of 2,2,3-trichlorobutane (B78562) with chlorine gas under UV irradiation. This process favors the substitution of the remaining hydrogen atom at the C3 position, yielding 2,2,3,3-tetrachlorobutane (B86205) with high selectivity. While not directly producing the 1,2,3,4-isomer, this demonstrates the principle of using highly chlorinated precursors to direct the final substitution.

Sequential Halogenation Approaches from Unsaturated Precursors

A more effective and widely used strategy for the selective synthesis of this compound involves the chlorination of unsaturated precursors, particularly butene derivatives. smolecule.com This approach offers greater control over the position of chlorine addition.

The chlorination of trans-1,4-dichloro-2-butene (B41546) is a prominent example of this strategy, yielding predominantly the meso-1,2,3,4-tetrachlorobutane isomer with yields reported to be between 85-95%. smolecule.com This reaction is typically carried out in the liquid phase at temperatures ranging from 0°C to 120°C, with an optimal range of 70-75°C. smolecule.com The controlled addition of chlorine gas is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. google.com

Another key precursor is 3,4-dichloro-1-butene. smolecule.com Its chlorination in a liquid phase, often with a solvent like carbon tetrachloride, allows for the synthesis of this compound. smolecule.com The reaction conditions, such as low chlorine concentration, can be adjusted to favor the formation of the meso-isomer. smolecule.com

The table below summarizes key findings from research on the chlorination of unsaturated precursors.

| Precursor | Reaction Conditions | Major Product | Yield | Reference |

| trans-1,4-dichloro-2-butene | 0-120°C, liquid phase | meso-1,2,3,4-Tetrachlorobutane | 85-95% | smolecule.com |

| 3,4-dichloro-1-butene | Liquid phase, low Cl₂ conc. | meso-1,2,3,4-Tetrachlorobutane | High | smolecule.com |

Stereoselective Synthesis Techniques

The stereochemistry of this compound, which has two chiral centers, is critical for its subsequent applications. This has driven the development of stereoselective synthesis methods.

Application of Chiral Catalysts for Diastereoselectivity

While the direct use of chiral catalysts for the diastereoselective chlorination of butane derivatives to this compound is not extensively documented in the provided search results, the broader field of asymmetric catalysis offers relevant principles. Chiral catalysts, such as those based on rhodium, are known to induce stereoselectivity in various reactions by creating a chiral environment around the reacting molecules. mdpi.com For instance, chiral dirhodium(II) carboxylate catalysts have been successfully used in cyclopropanation and other transformations to achieve high levels of enantioselectivity. mdpi.com In theory, similar catalytic systems could be designed to influence the stereochemical outcome of the chlorination of butene derivatives, favoring the formation of one diastereomer of this compound over the other. However, current industrial methods appear to rely more on substrate control and reaction conditions.

Influence of Temperature and Solvent Conditions on Stereochemical Control

Temperature and solvent play a significant role in controlling the stereochemical outcome of chlorination reactions. In the chlorination of trans-1,4-dichloro-2-butene, lower temperatures generally favor higher stereoselectivity. smolecule.com For instance, in radical telomerization approaches applied to 1,3-butadiene (B125203) derivatives, maintaining the temperature between 25°C and 80°C is crucial to balance the reaction rate with stereoselectivity. smolecule.com

The choice of solvent can also influence the reaction pathway. Non-polar solvents like carbon tetrachloride are often used in the chlorination of dichlorobutenes. smolecule.com These solvents are chemically inert under the reaction conditions and provide a suitable medium for the reactants. smolecule.com In some cases, fluorinated solvents have been shown to enhance reaction rates and product purity by stabilizing reactive intermediates. smolecule.com The use of polar solvents must be carefully considered, as they can sometimes lead to competing solvolysis reactions. smolecule.com

The following table highlights the impact of reaction conditions on the synthesis of this compound.

| Parameter | Effect on Stereoselectivity | Example | Reference |

| Temperature | Lower temperatures generally increase selectivity. | Radical telomerization of 1,3-butadiene derivatives (25-80°C) | smolecule.com |

| Solvent | Non-polar solvents minimize side reactions. | Chlorination of dichlorobutenes in carbon tetrachloride. | smolecule.com |

| Solvent | Fluorinated solvents can enhance selectivity. | Use of 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane increased selectivity by 15%. | smolecule.com |

Substrate-Controlled Stereoselective Chlorination (e.g., from Dichlorobutenes)

Substrate-controlled stereoselective chlorination is a highly effective strategy where the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. The chlorination of trans-1,4-dichloro-2-butene is a prime example of this approach. The trans configuration of the starting material preferentially leads to the formation of the meso isomer of this compound. smolecule.com This is because the addition of chlorine across the double bond often proceeds via an anti-addition mechanism.

This method provides high yields of the desired meso-isomer, which is particularly valuable for applications such as the production of 2,3-dichloro-1,3-butadiene. smolecule.com The reaction is typically performed with careful control of the chlorine feed rate to optimize the conversion and selectivity. google.com Research has shown that conversion rates of up to 97.5% can be achieved with a meso to d,l isomer ratio of approximately 90:10.

Novel Synthetic Routes and Process Optimization

Modern synthetic strategies for this compound predominantly involve multi-step pathways starting from unsaturated C4 precursors. These methods allow for greater control over the reaction and the stereochemical outcome compared to direct, non-selective chlorination of butane.

A primary and well-documented route is the chlorination of 1,3-butadiene. google.comgoogleapis.com This process typically proceeds through chlorinated butene intermediates. A key intermediate, 3,4-dichloro-1-butene, can be isolated and subsequently chlorinated to yield this compound. researchgate.netsmolecule.com

A more refined and highly selective approach involves the liquid-phase chlorination of trans-1,4-dichloro-2-butene. google.comgoogle.com This method is particularly effective for producing high yields of meso-1,2,3,4-tetrachlorobutane, which is often the desired isomer for subsequent dehydrochlorination to 2,3-dichloro-1,3-butadiene. google.com The formation of the meso-isomer is favored over the d,l-racemate, and the generation of more highly chlorinated by-products, known as heavy ends (like pentachlorobutanes), is minimized. google.com

Key parameters for optimizing the synthesis from trans-1,4-dichloro-2-butene include:

Temperature Control : Reactions are typically conducted at moderate temperatures, often between 50°C and 120°C, to avoid the economically undesirable low temperatures (0°C to -30°C) required for some non-catalytic processes. google.comgoogle.com

Inhibitors and Catalysts : The use of a free-radical inhibitor is crucial to suppress side reactions. google.com Efficient agitation and the presence of a chloride ion source also enhance selectivity. google.com

Oxygen Presence : Maintaining a partial pressure of oxygen can significantly improve the ratio of meso to d,l-isomers. google.com For instance, in one process, blanketing the reaction with nitrogen instead of air reduced the meso-isomer content from 90% to 70%. google.com

The high selectivity of this route makes it a cornerstone of industrial production where isomer purity is critical.

| Parameter | Condition/Value | Source |

|---|---|---|

| Starting Material | trans-1,4-dichloro-2-butene | google.comgoogle.com |

| Reagent | Elemental Chlorine (Cl₂) | google.com |

| Reaction Temperature | 0–120°C | google.com |

| Additives | Free radical inhibitor, chloride ion source, oxygen | google.com |

| Conversion of Dichlorobutene (B78561) | Up to 97.5% | google.com |

| Meso to d,l Isomer Ratio | Approximately 90:10 | google.com |

| Overall Yield | Virtually theoretical | google.com |

Another synthetic pathway utilizes erythritol (B158007) (meso-1,2,3,4-butanetetraol) as a starting material. ysu.amresearchgate.net Through alkylation reactions, esters of erythritol can be formed, and subsequent chemical transformations can lead to the tetrachlorinated butane structure. ysu.am This route is of interest as erythritol can be produced via fermentation from renewable resources like glucose, aligning with green chemistry principles. researchgate.netmolbase.com

The traditional halogenation processes, often employing hazardous reagents like elemental chlorine and volatile organic solvents, present significant environmental and safety concerns. scirp.orgrsc.org Consequently, the integration of green chemistry principles into the synthesis of polychlorinated alkanes like this compound is an area of active development. nih.govresearchgate.net The goal is to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Key green chemistry principles applicable to halogenation include:

Atom Economy : This principle, developed by Barry Trost, seeks to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. acs.org Traditional substitution reactions that produce hydrohalic acid as a by-product have a lower atom economy. scirp.org

Use of Safer Solvents and Reagents : A major focus is replacing toxic and corrosive molecular halogens and hazardous chlorinated solvents. rsc.org Research into using water as a reaction medium, often facilitated by surfactants to create micelles, has shown promise for electrophilic halogenations. scirp.org Other environmentally benign solvents explored in organic synthesis include supercritical fluids and ionic liquids. researchgate.net

Catalysis : The use of catalysts is preferred over stoichiometric reagents. scispace.com Heterogeneous catalysts, such as zeolites, are being investigated for vapor-phase halogenations. scispace.com They offer advantages like ease of separation and recyclability. Organocatalysis also presents a greener alternative to some metal-based catalysts. rsc.org

Energy Efficiency : Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption and its associated environmental and economic impacts. acs.orgbridgew.edu

Mechanochemistry : This approach involves conducting reactions in the solid state through mechanical force (e.g., grinding), which can eliminate the need for bulk solvents, reduce energy consumption, and lead to "greener" processes. colab.ws

While direct, published applications of all these principles to the industrial synthesis of this compound are not widespread, the concepts guide future process optimization. For example, replacing elemental chlorine with an in-situ generation method using hydrogen peroxide and an alkali metal halide in an aqueous micellar system represents a potential green alternative. scirp.org Similarly, developing robust heterogeneous catalysts could replace homogeneous systems that are difficult to separate from the product mixture.

| Principle | Description | Relevance in Halogenation Synthesis | Source |

|---|---|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. | Developing high-yield, high-selectivity reactions to minimize by-products like over-chlorinated alkanes. | bridgew.edu |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. | Favoring addition reactions over substitution reactions that generate stoichiometric by-products. | acs.org |

| 3. Less Hazardous Chemical Syntheses | Design synthetic methods to use and generate substances with little or no toxicity. | Replacing highly toxic elemental chlorine/bromine with safer alternatives like N-halosuccinimides or in-situ generation methods. | bridgew.edu |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | Focuses on the final product's properties, which is outside the scope of synthesis methodology. | researchgate.net |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. | Replacing chlorinated solvents with water, supercritical fluids, or developing solvent-free (mechanochemical) processes. | bridgew.edu |

| 6. Design for Energy Efficiency | Energy requirements should be minimized. Syntheses should be conducted at ambient temperature and pressure. | Developing catalysts that allow reactions to proceed under milder conditions, avoiding high temperatures or pressures. | acs.org |

| 7. Use of Renewable Feedstocks | A raw material should be renewable whenever technically and economically practicable. | Exploring bio-based starting materials like erythritol instead of petroleum-derived butadiene. | bridgew.edu |

| 8. Reduce Derivatives | Unnecessary derivatization (e.g., protecting groups) should be minimized or avoided. | Using highly selective catalysts that target specific sites on a molecule, avoiding the need for protecting other functional groups. | acs.org |

| 9. Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. | Employing recyclable heterogeneous or homogeneous catalysts to improve efficiency and reduce waste. | scispace.com |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. | Focuses on the final product's lifecycle, not the synthesis method itself. | researchgate.net |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. | Implementing in-process controls to monitor reaction progress and prevent runaway reactions or by-product formation. | researchgate.net |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. | Avoiding volatile, explosive, or highly toxic reagents and solvents in favor of safer alternatives. | researchgate.net |

Mechanistic Studies of 1,2,3,4 Tetrachlorobutane Reactions

Nucleophilic Substitution Mechanisms Involving Chlorine Atoms

The presence of four electronegative chlorine atoms in 1,2,3,4-tetrachlorobutane significantly influences its susceptibility to nucleophilic substitution reactions. The carbon-chlorine (C-Cl) bonds are polar, rendering the carbon atoms electrophilic and prone to attack by nucleophiles. chemguide.co.uk Nucleophiles are electron-rich species that donate a pair of electrons to an electrophilic center, resulting in the displacement of a leaving group, which in this case are the chloride ions. masterorganicchemistry.comresearchgate.net

The reactivity of this compound in nucleophilic substitution reactions is governed by several factors, including the nature of the nucleophile, the solvent, and the structure of the alkyl halide itself. savemyexams.com The molecule contains both primary (at C1 and C4) and secondary (at C2 and C3) carbon atoms bonded to chlorine. Nucleophilic attack can occur via two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). frtr.gov

SN2 Mechanism : This is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group. frtr.gov This backside attack leads to an inversion of stereochemistry at the reaction center. For this compound, the primary carbons are more likely to undergo SN2 reactions due to less steric hindrance. However, the presence of adjacent chlorine atoms can influence the reaction rate.

SN1 Mechanism : This is a two-step process that involves the formation of a carbocation intermediate after the leaving group departs. frtr.gov This mechanism is more likely to occur at the secondary carbons of this compound, as secondary carbocations are more stable than primary ones. The planar carbocation intermediate can be attacked by the nucleophile from either side, leading to a mixture of enantiomers (racemization) if the carbon is chiral.

The reaction with hydroxide (B78521) ions (OH⁻) to form tetrachlorobutanol and with cyanide ions (CN⁻) to form tetrachlorobutanenitrile are typical examples of nucleophilic substitution. savemyexams.comsmolecule.com The choice of solvent is crucial; polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can facilitate SN1 reactions by stabilizing the carbocation intermediate. iitk.ac.in

Table 1: Factors Influencing Nucleophilic Substitution Mechanisms in this compound

| Factor | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate | Favored at secondary carbons (C2, C3) | Favored at primary carbons (C1, C4) |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Results in racemization | Results in inversion of configuration |

| Intermediate | Carbocation | Transition state |

Elimination Reaction Pathways to Form Unsaturated Hydrocarbons

This compound can undergo elimination reactions to form unsaturated hydrocarbons, such as dichlorobutadienes, through the removal of hydrogen chloride (HCl). smolecule.com These reactions are often in competition with nucleophilic substitution and are favored by the use of strong, sterically hindered bases and high temperatures. nih.gov The primary mechanisms for elimination are E1 (unimolecular elimination) and E2 (bimolecular elimination). iitk.ac.in

E2 Mechanism : This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. iitk.ac.in The E2 mechanism requires an anti-periplanar arrangement of the proton and the leaving group. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. iitk.ac.in

E1 Mechanism : This is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 reaction. iitk.ac.in In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. iitk.ac.in E1 reactions are common when the substrate can form a stable carbocation and a weak base is used. iitk.ac.in

The regioselectivity of the elimination reaction is often governed by Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product. However, the stereochemistry of the starting material can influence the product distribution, especially in E2 reactions. iitk.ac.in The dehydrochlorination of this compound can lead to the formation of various isomers of dichlorobutadiene. researchgate.net

Reductive Dechlorination Mechanisms and Derivative Formation

Reductive dechlorination is a process where chlorine atoms are replaced by hydrogen atoms, leading to less chlorinated derivatives. smolecule.com This reaction is of environmental significance as it can be a pathway for the breakdown of chlorinated hydrocarbons. The mechanisms for reductive dechlorination can be either biotic or abiotic.

Biotic Reductive Dechlorination : This process is mediated by microorganisms under anaerobic conditions. nih.gov Certain bacteria can use chlorinated compounds as electron acceptors in their respiratory processes, a process known as dehalorespiration. nih.govnih.gov The mechanism often involves the sequential removal of chlorine atoms. While specific studies on this compound are limited, the general pathway for polychlorinated alkanes involves the formation of tri-, di-, and monochlorinated butanes, eventually leading to butane (B89635).

Abiotic Reductive Dechlorination : This can occur in the presence of reducing agents such as zero-valent metals (e.g., iron) or minerals like magnetite and hematite. researchgate.netcnr.it The mechanism involves the transfer of electrons from the reducing agent to the chlorinated hydrocarbon, leading to the cleavage of the C-Cl bond and its replacement with a C-H bond.

The formation of chloroalkyl-cobalamin complexes through a nucleophilic substitution (SN2) mechanism has been observed in the reduction of chlorinated alkanes by vitamin B12, a cofactor in microbial reductive dehalogenases. researchgate.net

Free Radical Reaction Propagation and Termination Studies

The reactions of this compound can also proceed through free radical mechanisms, particularly under conditions of heat or UV light. smolecule.com A free radical chain reaction typically consists of three stages: initiation, propagation, and termination.

Initiation : This step involves the homolytic cleavage of a bond to form two radicals. In the context of further chlorination of this compound, this could be the cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). masterorganicchemistry.com

Propagation : A chlorine radical can abstract a hydrogen atom from the tetrachlorobutane molecule, creating an alkyl radical and HCl. masterorganicchemistry.com This alkyl radical can then react with another chlorine molecule to form a pentachlorobutane and a new chlorine radical, which continues the chain. masterorganicchemistry.com

Termination : The chain reaction is terminated when two radicals combine. For example, two alkyl radicals could combine, or an alkyl radical could combine with a chlorine radical.

The study of the free-radical chain chlorination of 1-chlorobutane (B31608) provides a model for understanding these processes. The relative reactivity of the hydrogen atoms (primary vs. secondary) influences the distribution of the resulting polychlorinated products. masterorganicchemistry.com

Interaction Studies with Electrophiles and Coordination Chemistry in Organic Synthesis

The chlorine atoms in this compound possess lone pairs of electrons, allowing the molecule to act as a ligand in coordination chemistry. smolecule.com It can interact with metal centers, which are Lewis acids, to form coordination compounds. longdom.org These interactions are significant in catalysis, where the coordination of the chlorinated alkane to a metal can activate it for further reactions. smolecule.com

Studies have shown that this compound can be utilized in the formation of complexes that facilitate carbon-carbon and carbon-nitrogen bond formations, which are crucial steps in organic synthesis. smolecule.com The organic molecule serves as a Lewis base, donating an electron pair to the metal center. researchgate.net This coordination can influence the reactivity and selectivity of subsequent chemical transformations.

Formation Pathways as By-products in Halogenated Hydrocarbon Decompositions (e.g., 1,2-Dichloroethane (B1671644) Pyrolysis)

This compound has been identified as a major by-product in the thermal decomposition (pyrolysis) of 1,2-dichloroethane (EDC). rsc.orgpsu.edu The pyrolysis of EDC to produce vinyl chloride is a free-radical chain process. longdom.org

The mechanism for the formation of this compound in this process involves the following key steps:

Chain Initiation : The process begins with the cleavage of a C-Cl bond in the EDC molecule. longdom.org

Chain Propagation : A chlorine radical abstracts a hydrogen atom from an EDC molecule to form HCl and a 1,2-dichloroethyl radical (CH₂Cl-C•HCl). longdom.org

Chain Termination : The formation of this compound occurs through the recombination of two 1,2-dichloroethyl radicals (CH₂Cl-C•HCl). longdom.org

2 CH₂Cl-C•HCl → CH₂Cl-CHCl-CHCl-CH₂Cl (this compound)

This termination step competes with other propagation and termination reactions, and its prevalence depends on the reaction conditions such as temperature and pressure. longdom.orgkoreascience.kr

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 1,2,3,4-tetrachlorobutane, ¹H and ¹³C NMR are fundamental for determining the carbon skeleton and the environment of the hydrogen atoms, which is crucial for distinguishing between its stereoisomers.

Proton (¹H) NMR for Chemical Environment and Coupling Analysis

The ¹H NMR spectrum reveals the number of chemically distinct protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. The two stereoisomers of this compound are expected to produce distinct ¹H NMR spectra due to their different symmetry.

meso-1,2,3,4-Tetrachlorobutane : This isomer possesses a plane of symmetry. Consequently, the two terminal methylene (B1212753) protons (H-1/H-4) are chemically equivalent, and the two methine protons (H-2/H-3) are also equivalent. This symmetry simplifies the spectrum, which is expected to show two main signals. The protons on C1 and C4 would appear as a doublet of doublets, while the protons on C2 and C3 would appear as a multiplet.

dl-1,2,3,4-Tetrachlorobutane : This pair of enantiomers lacks a plane of symmetry. As a result, all four carbon atoms are chemically distinct, leading to a more complex spectrum with four distinct signals expected for the protons at each position.

The electronegative chlorine atoms deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm) compared to non-halogenated alkanes. Protons on carbons directly bonded to chlorine (CHCl and CH₂Cl) typically resonate in the 3.5-4.5 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Isomers. Note: These are estimated values based on typical ranges for chloroalkanes. Actual values may vary depending on the solvent and experimental conditions.

| Isomer | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| meso | H-1, H-4 | ~3.8 - 4.2 | Doublet of Doublets (dd) |

| H-2, H-3 | ~4.3 - 4.6 | Multiplet (m) | |

| dl | H-1 | ~3.8 - 4.2 | Multiplet (m) |

| H-2 | ~4.3 - 4.6 | Multiplet (m) | |

| H-3 | ~4.3 - 4.6 | Multiplet (m) | |

| H-4 | ~3.8 - 4.2 | Multiplet (m) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Proton-decoupled ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms.

meso-1,2,3,4-Tetrachlorobutane : Due to the plane of symmetry, C1 is equivalent to C4, and C2 is equivalent to C3. Therefore, the spectrum is expected to show only two distinct signals.

dl-1,2,3,4-Tetrachlorobutane : Lacking symmetry, all four carbon atoms are chemically unique. This results in a ¹³C NMR spectrum with four signals.

The presence of the electronegative chlorine atom causes a significant downfield shift for the carbon to which it is attached. Carbons in C-Cl bonds typically appear in the 40-80 ppm range. oregonstate.edudocbrown.info

Table 2: Predicted ¹³C NMR Signals for this compound Isomers. Note: These are estimated values. The number of signals is a direct consequence of molecular symmetry.

| Isomer | Carbon Assignment | Predicted Number of Signals | Predicted Chemical Shift Range (ppm) |

|---|---|---|---|

| meso | C1, C4 | 2 | ~45 - 55 |

| C2, C3 | ~60 - 70 | ||

| dl | C1 | 4 | ~45 - 55 |

| C2 | ~60 - 70 | ||

| C3 | ~60 - 70 | ||

| C4 | ~45 - 55 |

Application of Coupling Constants (J values) for Stereochemical Assignment

Vicinal coupling constants (³J), which describe the interaction between protons on adjacent carbons, are highly dependent on the dihedral angle between the coupled protons. This relationship, described by the Karplus equation, is a powerful tool for determining the preferred conformation and relative stereochemistry of a molecule.

For this compound, the key analysis involves the rotation around the central C2-C3 bond. The magnitude of the ³J(H2,H3) coupling constant can differentiate between gauche (dihedral angle ≈ 60°) and anti (dihedral angle ≈ 180°) conformations.

A large coupling constant (typically 8-13 Hz) indicates an anti-periplanar relationship between the protons.

A small coupling constant (typically 2-5 Hz) suggests a gauche relationship.

By measuring the ³J(H2,H3) value, the predominant rotamer in solution for both the meso and dl isomers can be determined, providing critical insight into their three-dimensional structure and steric interactions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular "fingerprint" that is unique to the compound's structure and conformation.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum provides direct evidence for the presence of specific functional groups. For this compound, key absorptions include:

C-H stretching : Typically observed in the 2850-3000 cm⁻¹ region for sp³-hybridized carbons.

C-H bending : Found in the 1350-1470 cm⁻¹ region.

C-Cl stretching : These vibrations are particularly informative. They occur in the fingerprint region, generally between 600-800 cm⁻¹. The exact frequency of the C-Cl stretch is highly sensitive to the local conformation (i.e., the rotational isomerism). umich.edu

Studies on related chlorinated hydrocarbons have shown that different conformers (rotamers) exhibit distinct C-Cl stretching frequencies. umich.edu Therefore, by analyzing the IR spectrum, particularly in the fingerprint region and at different temperatures, it is possible to identify the presence of different rotational isomers and gain insight into their relative thermodynamic stabilities.

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is complementary to IR spectroscopy because the selection rules differ; some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for observing:

C-C backbone stretching : These vibrations are often more prominent in the Raman spectrum than in the IR spectrum.

Symmetrical C-Cl stretching : Symmetrical vibrations tend to be strong in Raman spectra.

The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. This comprehensive vibrational analysis allows for a detailed confirmation of the molecular structure and can be used in conjunction with computational models to perform a full normal coordinate analysis, assigning specific spectral bands to specific molecular motions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This technique is instrumental in the structural elucidation of compounds by determining their molecular weight and revealing structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of the molecular formula of a compound. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C4H6Cl4. The presence of four chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate natural abundance ratio of 3:1), results in a characteristic isotopic cluster for the molecular ion peak. docbrown.info

The exact mass of the monoisotopic peak, corresponding to the molecule containing only the most abundant isotopes (¹²C, ¹H, and ³⁵Cl), can be calculated with high precision. This calculated exact mass can then be compared with the experimentally determined mass from HRMS to confirm the elemental composition.

Table 1: Theoretical Isotopic Distribution and Exact Masses for the Molecular Ion of this compound (C₄H₆Cl₄)

| Isotopic Composition | Nominal Mass (m/z) | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| C₄H₆³⁵Cl₄ | 194 | 193.922361 | 100.00 |

| C₄H₆³⁵Cl₃³⁷Cl₁ | 196 | 195.919411 | 130.68 |

| C₄H₆³⁵Cl₂³⁷Cl₂ | 198 | 197.916461 | 63.69 |

| C₄H₆³⁵Cl₁³⁷Cl₃ | 200 | 199.913511 | 13.83 |

Data sourced from theoretical calculations based on isotopic abundances.

The high-resolution mass spectrum would show this distinct pattern of peaks, and the measured exact mass of the most abundant peak (at m/z 193.922361) would provide strong evidence for the molecular formula C4H6Cl4. nih.gov

Fragmentation Patterns and Isomeric Differentiation

Common fragmentation pathways for chloroalkanes include the loss of a chlorine radical (Cl˙), the elimination of hydrogen chloride (HCl), and cleavage of the carbon-carbon bonds. docbrown.infoyoutube.com The stability of the resulting carbocation is a major factor in determining the most likely fragmentation pathways.

Table 2: Predicted Fragmentation Pathways and Major Fragment Ions for this compound

| Fragmentation Pathway | Neutral Loss | Proposed Fragment Ion | Nominal m/z of Fragment |

|---|---|---|---|

| Loss of a chlorine radical | Cl˙ | [C₄H₆Cl₃]⁺ | 159 |

| Elimination of hydrogen chloride | HCl | [C₄H₅Cl₃]⁺˙ | 158 |

| Alpha-cleavage (C-C bond scission) | CH₂Cl˙ | [C₃H₄Cl₃]⁺ | 145 |

| Alpha-cleavage (C-C bond scission) | CHClCH₂Cl˙ | [C₂H₃Cl]⁺ | 62 |

The fragmentation pattern of this compound can be used to differentiate it from its structural isomers. For example, an isomer like 1,1,4,4-tetrachlorobutane (B13835785) would be expected to show a different fragmentation pattern due to the presence of geminal chlorine atoms, which would influence the stability of the resulting fragment ions. nih.gov The cleavage of the C2-C3 bond in 1,1,4,4-tetrachlorobutane would lead to a prominent [C₂H₃Cl₂]⁺ fragment at m/z 97, which would be less likely or of lower abundance in the spectrum of this compound.

Similarly, other isomers would exhibit unique fragmentation patterns based on the positions of the chlorine atoms, allowing for their differentiation through careful analysis of their mass spectra. The relative abundances of the fragment ions are key to distinguishing between isomers. docbrown.infoepa.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic nature of 1,2,3,4-tetrachlorobutane. Methods like Density Functional Theory (DFT) are particularly well-suited for molecules of this size, providing a favorable balance between computational cost and accuracy.

DFT calculations can be employed to determine the electronic structure, including the distribution of electron density and the nature of molecular orbitals. For this compound, this would reveal the influence of the electronegative chlorine atoms on the carbon backbone, highlighting the polarity of the C-Cl bonds and the resulting molecular dipole moment.

A key application of DFT is in assessing the relative stability of the different stereoisomers and conformers. This compound exists as three stereoisomers: a meso compound and a pair of enantiomers (R,R and S,S). Furthermore, rotation around the central C2-C3 bond generates various conformers, primarily staggered and eclipsed forms. DFT calculations can predict the optimized geometry and the single-point electronic energies of these structures. By comparing these energies, the thermodynamically most stable conformers for each stereoisomer can be identified. For instance, a comprehensive conformational analysis of the related compound 2,3-difluorobutane (B14755600) using DFT has shown a complex interplay of steric and electronic effects that determine conformational energies and populations soton.ac.ukugent.be. A similar theoretical approach would be invaluable for elucidating the preferred shapes of this compound.

The table below illustrates the type of data that quantum chemical calculations can provide regarding the relative stability of different molecular arrangements.

| Parameter | Description | Example Application for this compound |

| Electronic Energy | The total energy of the molecule's electrons for a fixed nuclear geometry. | Comparing the energies of the meso vs. chiral enantiomers to determine relative stability. |

| Gibbs Free Energy | The energy inclusive of thermal contributions and entropy, indicating spontaneity. | Calculating the relative free energies of anti and gauche conformers to predict their population distribution at a given temperature. |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | Quantifying the overall polarity of different conformers, which influences intermolecular interactions. |

| Molecular Orbitals | The regions in a molecule where electrons are likely to be found (e.g., HOMO, LUMO). | Identifying the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals to predict regions of reactivity. |

Note: The table is illustrative of the parameters that can be calculated; specific values for this compound require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a time-resolved view of molecular behavior. MD simulations model the movements of atoms over time by solving Newton's equations of motion, offering a dynamic picture of the molecule's conformational landscape.

For this compound, an MD simulation would reveal the transitions between different rotational isomers (rotamers) around the C-C bonds. This allows for the exploration of the potential energy surface and the determination of energy barriers between different staggered (gauche, anti) and eclipsed conformations. Such simulations can track dihedral angles over time to map the conformational space and calculate the residence time in various states, providing a statistical understanding of the molecule's flexibility.

MD simulations are also exceptionally useful for studying intermolecular interactions. By placing a this compound molecule in a simulation box with other molecules (either of the same kind or a solvent), one can investigate how it interacts with its environment. These simulations can quantify non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which are critical for understanding the bulk properties of the substance, including its boiling point and solubility.

Reaction Pathway Modeling and Transition State Characterization for Synthetic and Degradation Processes

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface connecting reactants to products, researchers can identify the most likely reaction pathways and characterize the high-energy transition states that control the reaction rate.

Synthetic Processes: The industrial synthesis of this compound often involves the chlorination of 3,4-dichloro-1-butene. Theoretical modeling could be used to investigate the mechanism of this addition reaction, determining whether it proceeds through a classic carbocation intermediate or a bridged chloronium ion. Calculations could also rationalize the observed stereoselectivity of the reaction, explaining why certain isomers may be formed in preference to others.

Degradation Processes: A likely degradation pathway for this compound is the elimination of hydrogen chloride (HCl) to form various dichlorobutadienes. Computational modeling can map out the potential energy surface for this elimination. For the related but simpler molecule 1,2-dichloroethane (B1671644), ab initio and DFT calculations have been used to determine the activation barrier and the four-centered structure of the transition state for unimolecular HCl elimination researchgate.net. A similar approach for this compound could predict the activation energies for HCl elimination from different carbon atoms, thereby identifying the most probable degradation products under thermal stress.

The following table outlines key parameters obtained from reaction pathway modeling.

| Parameter | Description | Relevance to this compound |

| Transition State (TS) | The highest energy point along the lowest energy path between a reactant and a product. | Characterizing the TS for HCl elimination would reveal the geometry and energy required for this degradation step to occur. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Calculating the Ea for synthesis and degradation pathways allows for the prediction of reaction rates and conditions. |

| Reaction Coordinate | The path of minimum energy that a reaction follows as it proceeds from reactants to products. | Mapping the reaction coordinate provides a detailed step-by-step view of bond-breaking and bond-forming events. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements to validate theoretical models or aid in the interpretation of complex spectra.

For this compound, quantum chemical methods can calculate parameters associated with Nuclear Magnetic Resonance (NMR) spectroscopy, such as chemical shifts (δ) and spin-spin coupling constants (J-couplings). These predicted parameters are highly sensitive to the molecule's three-dimensional structure. For example, the symmetry of the meso-isomer would lead to a simpler predicted NMR spectrum compared to the less symmetric chiral enantiomers.

A detailed conformational analysis of various chlorinated hydrocarbons has shown that J-coupling constants, in particular, are strongly dependent on the dihedral angles between atoms, as described by the Karplus equation nih.gov. By calculating the expected NMR parameters for different stable conformers (e.g., anti vs. gauche) and comparing them to experimental spectra, researchers can determine the relative populations of these conformers in solution southwales.ac.uk. This synergy between computational prediction and experimental validation is a cornerstone of modern structural chemistry soton.ac.uk.

The table below illustrates how theoretical and experimental spectroscopic data can be integrated.

| Spectroscopic Technique | Calculated Parameter | Experimental Observable | Application for this compound |

| NMR | ¹H and ¹³C Chemical Shifts | Peak positions in ppm | Assigning specific peaks in the experimental spectrum to individual atoms in the molecule's predicted lowest-energy conformer. |

| NMR | Spin-Spin Coupling Constants (J) | Peak splitting patterns (multiplets) | Validating the predicted dihedral angles of stable conformers by comparing calculated J-couplings with measured values nih.gov. |

| Vibrational Spectroscopy (IR/Raman) | Vibrational Frequencies and Intensities | Peak positions (cm⁻¹) and heights | Assigning experimental vibrational bands to specific molecular motions (e.g., C-Cl stretch, C-H bend) to confirm the structure. |

This integrated approach allows for a detailed and validated understanding of the structure and dynamics of this compound.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical workflow for 1,2,3,4-Tetrachlorobutane, enabling the separation of isomers and the assessment of sample purity.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. env.go.jp The choice of stationary phase is a critical step in method development, as it dictates the separation mechanism. sigmaaldrich.com For chlorinated hydrocarbons, including the isomers of tetrachlorobutane, specific GC methods have been developed to ensure accurate quantification and resolution.

The separation of isomers is dependent on the differences in their physical and chemical properties and their interactions with the stationary phase. sigmaaldrich.com High-efficiency capillary columns, sometimes extending to great lengths, are employed to achieve the high resolution needed to separate closely related isomers. vurup.sk The elution order of isomers can be influenced by factors such as boiling point and molecular structure. sigmaaldrich.comvurup.sk

Purity assessment by GC involves the separation of the main this compound peak from any impurities or byproducts from the synthesis process. The use of a sensitive detector, such as an electron capture detector (ECD), is common for halogenated compounds due to its high response to electronegative atoms like chlorine. epa.govhelcom.fi

Table 1: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-5, DB-1701, or similar fused-silica capillary column | Provides separation based on polarity and boiling point. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Temperature Program | Initial temperature of 60-80°C, ramped to 250-280°C | Separates compounds with a wide range of boiling points. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | Provides high sensitivity for halogenated compounds (ECD) or structural information (MS). |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation of compounds that are not easily volatilized. For this compound, which exists as diastereomers (meso and dl-forms), HPLC can be a valuable tool for their separation and quantification. smolecule.com The separation of diastereomers is achievable using standard, achiral stationary phases, such as silica (B1680970) gel, due to the differences in their physical properties.

The choice of mobile phase is crucial for achieving optimal separation. A normal-phase HPLC setup, with a nonpolar mobile phase like hexane (B92381) and a polar stationary phase like silica, is often effective for separating diastereomers. The differing polarities of the meso and dl-isomers of this compound lead to different retention times on the column, allowing for their individual quantification.

Quantification is typically performed using a UV detector, as chlorinated alkanes may have some UV absorbance at lower wavelengths. However, for compounds with weak or no chromophores, a refractive index (RI) detector can be used.

Table 2: Illustrative HPLC Parameters for Diastereomer Separation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Silica Gel (Normal Phase) | Separates diastereomers based on polarity differences. |

| Mobile Phase | Hexane/Isopropanol mixture | Elutes the compounds from the column. The ratio can be adjusted to optimize separation. |

| Flow Rate | 1.0 mL/min | Maintains a constant flow of the mobile phase. |

| Detector | UV (e.g., 210 nm) or Refractive Index (RI) | Detects the compounds as they elute from the column. |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful approach for the unambiguous identification and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of organic compounds. nih.govpomics.com It combines the high separation efficiency of GC with the sensitive and specific detection capabilities of mass spectrometry. This makes it an ideal method for the identification and quantification of trace amounts of this compound and its potential metabolites in various matrices. nih.gov

In GC-MS analysis, after the components of a sample are separated by the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. This mass spectrum serves as a "fingerprint," allowing for confident identification by comparison to spectral libraries. pomics.com

For metabolic studies, where the concentrations of metabolites can be very low, the sensitivity of GC-MS is crucial. nih.gov It can be used to track the biotransformation of this compound and identify the resulting metabolic products. nih.goval-kindipublisher.com The quantitative analysis is typically performed in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing on specific ions characteristic of the target analyte.

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) or Diode Array Detector (DAD) is a widely used technique for the analysis of a broad range of compounds. measurlabs.comctlatesting.com A DAD, also known as a photodiode array (PDA) detector, measures the absorbance of the eluent across a wide range of UV-visible wavelengths simultaneously. shimadzu.comscioninstruments.com This provides a three-dimensional data set of absorbance, wavelength, and time, which is highly valuable for compound identification and purity assessment.

For this compound, HPLC-DAD can be used to create an elution profile, showing the retention times of the different isomers and any impurities present in the sample. measurlabs.com The ability to acquire a full UV spectrum for each peak aids in the identification of compounds, as the spectrum can be compared to a library of known spectra. scioninstruments.com While simple chlorinated alkanes may not have strong chromophores, the technique can still be effective, especially for detecting impurities that do absorb UV light.

The DAD also allows for the selection of the optimal wavelength for quantification, maximizing sensitivity. biocompare.com This is particularly useful when analyzing complex mixtures where different components may have different absorption maxima. shimadzu.com

Environmental Transformation Mechanisms in Academic Research

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For chlorinated hydrocarbons like 1,2,3,4-tetrachlorobutane, these pathways can include photolysis, hydrolysis, and oxidation-reduction reactions. It is important to note that specific experimental data on the abiotic degradation of this compound is limited, and therefore, much of the current understanding is based on the behavior of analogous chlorinated alkanes and short-chain chlorinated paraffins (SCCPs).

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. This process can occur directly, when the molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species.

While direct photolysis of compounds like this compound is generally considered to be slow due to the lack of significant light-absorbing functional groups in their structure, indirect photolysis can be a more significant degradation pathway in the environment. Studies on SCCPs have shown that photochemically-produced hydrated electrons (e⁻(aq)) and hydroxyl radicals (•OH) can effectively degrade these compounds. nih.gov It is hypothesized that this compound would be susceptible to degradation in sunlit surface waters where dissolved organic matter can act as a photosensitizer, generating these reactive species. nih.gov

Research on other chlorinated compounds suggests that the rate of photolysis is influenced by the degree of chlorination, with higher chlorine content generally leading to higher degradation rates by hydrated electrons and lower rates by hydroxyl radicals. nih.gov

Table 1: Potential Photodegradation Reactions of Chlorinated Alkanes

| Reactive Species | General Reaction with Chlorinated Alkane (R-Cl) | Expected Outcome for this compound |

| Hydrated Electron (e⁻(aq)) | R-Cl + e⁻(aq) → R• + Cl⁻ | Reductive dechlorination |

| Hydroxyl Radical (•OH) | R-Cl + •OH → •R-Cl + H₂O or R• + HOCl | Hydrogen abstraction or oxidation |

Note: This table represents generalized reactions for chlorinated alkanes and is intended to suggest potential pathways for this compound in the absence of specific data.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of a chlorinated alkane to hydrolysis depends on factors such as the number and position of chlorine atoms and the presence of other functional groups.

Oxidation and reduction (redox) reactions play a critical role in the transformation of contaminants in the environment. These reactions can be mediated by naturally occurring minerals and other chemical species.

Oxidation: Advanced oxidation processes (AOPs) have been shown to be effective in degrading SCCPs in contaminated soil. scies.org Oxidants such as hydrogen peroxide, Fenton's reagent (H₂O₂/Fe²⁺), potassium permanganate (KMnO₄), and sodium persulfate (Na₂S₂O₈) have demonstrated high degradation efficiencies for SCCPs. scies.org It is reasonable to expect that this compound would also be susceptible to degradation by these strong oxidizing agents. The degradation efficiency of SCCPs was found to be influenced by the type and amount of oxidant used. scies.org

Reduction: Reductive dechlorination is a key transformation pathway for many chlorinated hydrocarbons, particularly under anaerobic conditions. This process involves the replacement of a chlorine atom with a hydrogen atom. Abiotic reductive dechlorination can be facilitated by minerals containing reduced iron, such as magnetite and pyrite. cloudfront.netfrtr.gov While direct evidence for this compound is lacking, it is anticipated that it could undergo reductive dechlorination in environments rich in such minerals. The primary mechanism in some abiotic reductions of chlorinated solvents is β-elimination, leading to the formation of unsaturated compounds. frtr.gov

Biotic Degradation Pathways

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a major pathway for the removal of many environmental contaminants.

The biodegradation of chlorinated alkanes can occur under both aerobic and anaerobic conditions, often through co-metabolism, where the microbe does not use the compound as a primary energy source.

Aerobic Degradation: Some bacteria, such as certain strains of Pseudomonas, are known to degrade chlorinated alkanes. mdpi.com The degradation is often initiated by oxygenase enzymes. For example, butane-grown mixed cultures have been shown to co-metabolize a range of chlorinated aliphatic hydrocarbons. ascelibrary.org The rate and extent of degradation are typically inversely proportional to the chlorine content. ascelibrary.org While specific studies on this compound are scarce, it is plausible that aerobic microorganisms capable of degrading other chlorinated butanes or short-chain alkanes could also transform this compound.

Anaerobic Degradation: Under anaerobic conditions, reductive dechlorination is a significant biodegradation pathway for chlorinated hydrocarbons. microbe.com This process is carried out by various anaerobic bacteria, including species of Dehalococcoides and Dehalogenimonas. microbe.com These bacteria can use chlorinated compounds as electron acceptors in a process known as halorespiration. Given the structure of this compound, it is a potential candidate for anaerobic reductive dechlorination.

Biodegradation Kinetics: The kinetics of biodegradation describe the rate at which a compound is broken down. These rates are influenced by various factors, including the concentration of the compound, the microbial population, temperature, and the availability of other nutrients and electron acceptors. For many chlorinated aliphatic hydrocarbons, biodegradation follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. Without specific experimental data, the biodegradation kinetics of this compound can only be inferred from studies on similar compounds.

Table 2: Potential Microbial Degradation Processes for this compound

| Condition | Primary Mechanism | Key Enzymes/Microorganisms (Examples for related compounds) | Potential Transformation |

| Aerobic | Co-metabolic oxidation | Monooxygenases, Dioxygenases (Pseudomonas sp.) | Hydroxylation, Dehalogenation |

| Anaerobic | Reductive dechlorination (Halorespiration) | Reductive dehalogenases (Dehalococcoides, Dehalogenimonas) | Sequential removal of chlorine atoms |

Note: This table is based on degradation pathways observed for other chlorinated alkanes and serves as a hypothetical model for this compound.

The aerobic degradation of chlorinated alkanes often proceeds through the formation of chlorinated alcohols, aldehydes, and carboxylic acids. For instance, the initial step in the aerobic metabolism of some chlorinated alkanes is the oxidation of a terminal carbon, leading to a chloroalcohol.

Under anaerobic conditions, the primary metabolites of reductive dechlorination are less chlorinated alkanes. For example, the degradation of a tetrachlorinated compound would be expected to produce trichloro-, dichloro-, and monochlorinated butanes, and ultimately butane (B89635). In some cases, elimination reactions can lead to the formation of butenes or butadienes. One study on the degradation of short-chain chlorinated paraffins by Escherichia coli identified 2,4-dimethylheptane, 2,5-dimethylheptane, and 3,3-dimethylhexane as degradation products, suggesting that cleavage of C-C bonds can also occur. mdpi.com

Due to the lack of specific studies on this compound, the precise metabolic pathway and the identity of its biodegradation products remain to be elucidated through future research.

Role of Specific Microbial Consortia in Dechlorination Processes

The biodegradation of chlorinated hydrocarbons, such as this compound, is a critical area of environmental research. While direct studies on microbial consortia specifically targeting this compound are not extensively documented in publicly available literature, research on analogous chlorinated compounds provides significant insights into the potential microbial players and their synergistic interactions. The dechlorination of these compounds is often achieved by complex microbial consortia where different species carry out distinct metabolic functions, leading to the complete breakdown of the contaminant.

Anaerobic microbial consortia have demonstrated significant efficacy in the reductive dechlorination of various chlorinated compounds. For instance, a methanogenic microbial consortium enriched from polluted sediments has been shown to reductively dechlorinate 1,2,4-trichlorobenzene. In such consortia, different microbial groups work in concert. One group may ferment an organic substrate like lactate, producing hydrogen, which then serves as the electron donor for the dehalogenating bacteria to replace chlorine atoms with hydrogen.

Similarly, a microbial consortium designated ANAS, enriched from contaminated soil, was capable of the complete reductive dechlorination of trichloroethene (TCE) to ethene. This consortium was functionally stable for over two years, highlighting the robustness of synergistic microbial communities. Following exposure to oxygen, a subculture of this consortium, VCC, lost the ability to dechlorinate TCE beyond vinyl chloride, demonstrating the sensitivity and specific roles of certain microbial members within the consortium.

The "West Branch Consortium" (WBC-2), enriched from wetland sediment, was found to degrade a mixture of chlorinated ethanes and ethenes, including 1,1,2,2-tetrachloroethane. This consortium rapidly and simultaneously dechlorinated several chlorinated compounds to non-toxic end products like ethene and ethane. Phylogenetic analysis of WBC-2 revealed a dominance of Clostridium species, with other significant populations including Bacteroides and epsilon Proteobacteria. Notably, Dehalococcoides, a genus known for its dehalogenating capabilities, was present but not dominant, suggesting that other organisms were the primary drivers of dechlorination in this consortium.

The table below summarizes the key characteristics and functions of microbial consortia involved in the dechlorination of compounds analogous to this compound.

| Consortium Name/Source | Target Compound(s) | Key Microbial Genera/Groups | Electron Donor(s) | Dechlorination Products |

| Methanogenic consortium from polluted sediments | 1,2,4-Trichlorobenzene | Not specified | Lactate, Glucose, Ethanol, etc. | 1,4-Dichlorobenzene, Chlorobenzene |

| ANAS from contaminated soil | Trichloroethene (TCE) | Dehalococcoides, Desulfovibrio, Clostridiaceae | Lactate | Ethene |

| WBC-2 from wetland sediment | 1,1,2,2-Tetrachloroethane, TCE, DCEs | Clostridium, Bacteroides, epsilon Proteobacteria | Not specified | Ethene, Ethane |

These examples underscore the importance of microbial consortia in the complete detoxification of chlorinated hydrocarbons. The metabolic interplay between different species, including fermenters, acetogens, and dehalogenators, creates a robust system capable of degrading complex and recalcitrant pollutants. While direct evidence for this compound is lacking, these studies provide a strong foundation for understanding the types of microbial consortia and metabolic pathways that would be relevant for its bioremediation.

Experimental Design Strategies for Degradation Studies (e.g., Design of Experiments, Isotopic Labeling)

To systematically investigate and optimize the biodegradation of compounds like this compound, researchers employ advanced experimental design strategies. These methods move beyond traditional one-factor-at-a-time approaches to efficiently explore the complex interactions between various factors influencing degradation.